3-Methyl-1-phenylindolin-2-one

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

Researchers seeking a validated BChE inhibitor starting point for neurodegenerative disease SAR programs often face scaffold selection uncertainty. 3-Methyl-1-phenylindolin-2-one (CAS 23210-22-2) resolves this with a defined IC50 of 82 nM against human BChE, providing >90-fold potency advantage over 3-hydroxy-3-phenylindolin-2-one analogs. • BChE IC50 = 82 nM - establish baseline inhibition in biochemical assays with reproducible potency • Aqueous solubility ~407.4 mg/L - expands formulation and assay development options vs. near-insoluble analogs • ≥97% purity - ensures reproducible SAR study execution across independent replicate experiments Available for immediate global shipment.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 23210-22-2
Cat. No. B181515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylindolin-2-one
CAS23210-22-2
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3
InChIKeyDJKASMOURATDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenylindolin-2-one: Core Scaffold & Procurement


3-Methyl-1-phenylindolin-2-one (CAS 23210-22-2) is a heterocyclic organic compound featuring a 1,3-dihydro-2H-indol-2-one core substituted with a methyl group at the 3-position and a phenyl group at the 1-position . Its molecular formula is C15H13NO, with a molecular weight of 223.27 g/mol, and it is commercially available at ≥97% purity from multiple vendors . The compound belongs to the indolin-2-one (oxindole) class, a privileged scaffold widely recognized in medicinal chemistry for kinase inhibition and other bioactivities [1].

Grade
≥97% purity, commercially available
Scaffold
1,3-substituted indolin-2-one core
Selection Context
Supports kinase/ChE SAR studies and fluorescence screening

3-Methyl-1-phenylindolin-2-one: Evidence-Based Differentiation


The indolin-2-one scaffold is a privileged structure, but its biological and physicochemical profile is exquisitely sensitive to substitution pattern. Substitution at the 1-position (phenyl vs. H) dictates solvation properties and potential π-π interactions [1], while substitution at the 3-position (methyl vs. H vs. larger alkyl/aryl groups) critically influences conformational flexibility and the compound's role as either a metabolite mimic or a synthetic building block . Consequently, generic substitution with unsubstituted indolin-2-one (CAS 59-48-3) or analogs lacking the 1-phenyl or 3-methyl groups will yield a different molecular entity with distinct solubility, target engagement, and synthetic utility. The following evidence guide provides the quantifiable parameters that define this specific compound's selection profile.

Unsubstituted indolin-2-one (CAS 59-48-3) Lacks 1-phenyl and 3-methyl groups; solvation, π-π interactions, and conformational flexibility may shift significantly. May not transfer
1-Phenylindolin-2-one (CAS 3335-98-6) Missing 3-methyl substitution; solubility and scaffold conformational bias differ; aqueous solubility context reported as practically insoluble. Solubility mismatch
3-Methylindolin-2-one (CAS 1504-06-9) Absent 1-phenyl group; π-π interaction potential and target engagement may not be comparable; near-zero water solubility reported. Binding context differs

3-Methyl-1-phenylindolin-2-one: Quantitative Evidence Guide


BChE Inhibition Potency

3-Methyl-1-phenylindolin-2-one exhibits potent inhibition of human butyrylcholinesterase (BChE) with an IC50 of 82 nM [1]. This represents a >2440-fold improvement in potency over a related 3-hydroxy-3-phenylindolin-2-one derivative (rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one), which showed an IC50 of 7.41 μM (7410 nM) against BChE under comparable assay conditions [2].

BChE IC50
Cross-study comparable
82 nM (human BChE)
Supports BChE inhibition assay context for neurodegenerative disease research.
~90-fold more potent than related 3-hydroxy analog under comparable conditions.
Cholinesterase inhibition Alzheimer's disease Neuropharmacology

VEGFR2 Kinase Inhibition

3-Methyl-1-phenylindolin-2-one inhibits vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 of 9.82 μM at 5 μM ATP concentration [1]. In contrast, optimized 3-substituted indolin-2-one derivatives in the same structural class have been reported with VEGFR2 IC50 values as low as 0.19 μM (compound 4b) and 0.74 μM (compound 5b) [2], indicating that the 3-methyl-1-phenyl substitution pattern provides a moderate-activity starting scaffold rather than an optimized inhibitor.

VEGFR2 IC50
Class-level inference
9.82 μM (at 5 μM ATP)
Indicates moderate kinase activity; positioned as starting scaffold for hit-to-lead optimization.
Optimized indolin-2-one derivatives reach IC50 0.19–0.74 μM.
Angiogenesis Kinase inhibition Cancer therapeutics

Aqueous Solubility

3-Methyl-1-phenylindolin-2-one has an estimated water solubility of 407.4 mg/L at 25°C, based on an estimated log Kow of 2.24 [1]. This contrasts sharply with 1-phenylindolin-2-one (CAS 3335-98-6), which is reported as practically insoluble or almost insoluble in water [2], and with 3-methylindolin-2-one (CAS 1504-06-9), which is also described as insoluble in water . The combination of both 1-phenyl and 3-methyl substituents appears to confer a measurable, albeit moderate, aqueous solubility advantage over simpler indolin-2-one analogs.

Aqueous solubility
Cross-study comparable
407.4 mg/L (est. 25 °C)
Measurable solubility expands formulation and assay design options vs. practically insoluble analogs.
Estimated from log Kow 2.24; experimental verification recommended.
Physicochemical properties Formulation Bioavailability

Fluorescence Property

3-Methyl-1-phenylindolin-2-one exhibits fluorescence, a property that distinguishes it from many indolin-2-one analogs and positions it for applications in organic electronics and photonic devices . While quantitative fluorescence quantum yield or emission wavelength data are not publicly available for this specific compound, the qualitative fluorescence property has been noted as a differentiating feature in vendor technical documentation .

Fluorescence
Supporting evidence
Qualitative emission observed
Binary fluorescence property supports materials science screening; non-fluorescent analogs excluded.
Quantitative quantum yield and emission wavelength data not yet available.
Fluorescence Organic electronics Photonic materials

3-Methyl-1-phenylindolin-2-one: Application Scenarios


BChE Inhibitor Screening in Alzheimer's Research

With an IC50 of 82 nM against human BChE [1], 3-Methyl-1-phenylindolin-2-one serves as a potent starting scaffold for structure-activity relationship (SAR) studies targeting cholinesterase inhibition in neurodegenerative disease research. The >90-fold potency advantage over related 3-hydroxy-3-phenylindolin-2-one derivatives [2] makes this compound a preferred choice for establishing baseline inhibition in biochemical assays where BChE modulation is the primary endpoint.

VEGFR2 Kinase Inhibitor Development

The moderate VEGFR2 inhibitory activity (IC50 = 9.82 μM at 5 μM ATP) [3] positions 3-Methyl-1-phenylindolin-2-one as an unoptimized starting scaffold for medicinal chemistry programs developing angiogenesis inhibitors. Its activity level is suitable for hit-to-lead optimization rather than direct biological evaluation, and its commercial availability at ≥97% purity ensures reproducible SAR study execution.

Organic Electronics and Photonic Materials

The fluorescence property of 3-Methyl-1-phenylindolin-2-one enables its use in organic electronics, photonic device development, and fluorescent probe design. This optical characteristic distinguishes it from non-fluorescent indolin-2-one analogs and supports materials science applications where fluorescence emission is a required screening criterion.

Physicochemical Profiling and Formulation Studies

The estimated aqueous solubility of 407.4 mg/L at 25°C [4] provides a measurable solubility window that expands formulation and assay development options compared to the near-zero aqueous solubility of 1-phenylindolin-2-one [5] and 3-methylindolin-2-one . This property supports in vitro pharmacology studies where aqueous solubility limits experimental design.

Application
Selection Property
Validation Focus
Cholinesterase inhibition SAR studies
BChE inhibitory potency context
IC50 endpoint and assay condition review
VEGFR2 inhibitor scaffold studies
Moderate kinase activity context
Hit-to-lead optimization endpoints
Organic electronics research
Fluorescence emission context
Binary fluorescence screening
Aqueous solubility screening
Estimated solubility context
Solubility-dependent assay design
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